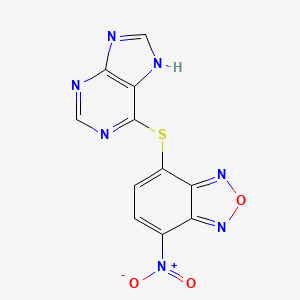![molecular formula C9H10F2N2O4S B14003917 4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline CAS No. 24933-34-4](/img/structure/B14003917.png)
4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline is an organic compound characterized by the presence of a difluoromethylsulfonyl group, an ethyl group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline typically involves multiple steps. One common route starts with the nitration of aniline to form 4-nitroaniline. This is followed by the introduction of the difluoromethylsulfonyl group through a sulfonylation reaction. The final step involves the ethylation of the aniline nitrogen. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-aminoaniline.
Substitution: Replacement of the difluoromethylsulfonyl group with other functional groups.
Scientific Research Applications
4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The difluoromethylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Difluoromethyl)sulfonyl]-2-nitroaniline
- 4-[(Difluoromethyl)sulfonyl]-N-(4-methylphenyl)-2-nitroaniline
- {4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid
Uniqueness
4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline is unique due to the presence of both an ethyl group and a nitro group on the aniline ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development .
Properties
CAS No. |
24933-34-4 |
|---|---|
Molecular Formula |
C9H10F2N2O4S |
Molecular Weight |
280.25 g/mol |
IUPAC Name |
4-(difluoromethylsulfonyl)-N-ethyl-2-nitroaniline |
InChI |
InChI=1S/C9H10F2N2O4S/c1-2-12-7-4-3-6(5-8(7)13(14)15)18(16,17)9(10)11/h3-5,9,12H,2H2,1H3 |
InChI Key |
WYNYFIHUNKCIPH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)
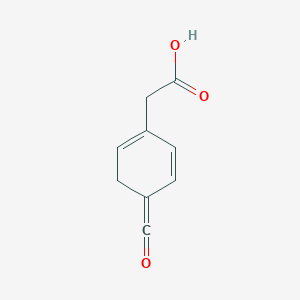
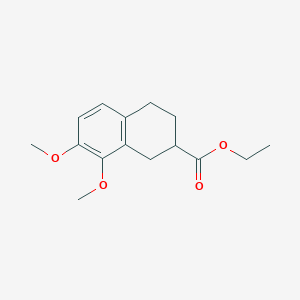
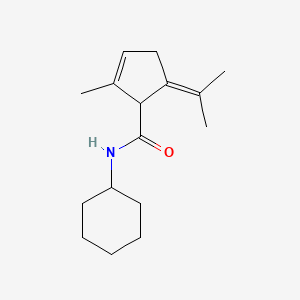
![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)

![2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14003869.png)
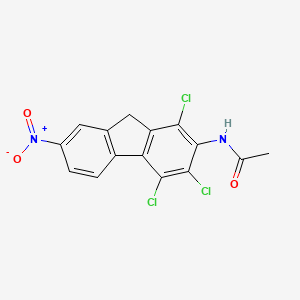
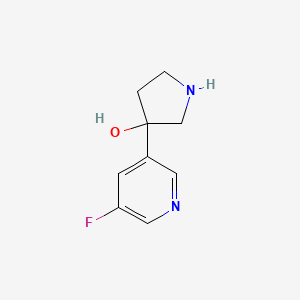
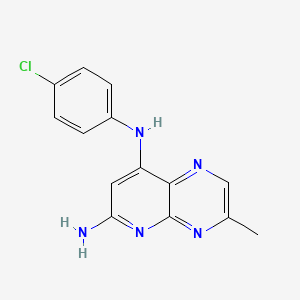
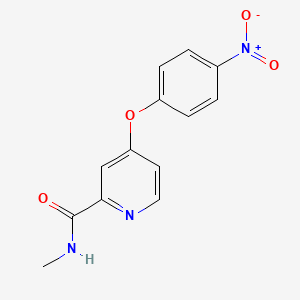
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
